

Essential Safety and Handling Guide for Dipropylene Glycol Monomethyl Ether (DPM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mppdme**

Cat. No.: **B1255668**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dipropylene Glycol Monomethyl Ether (DPM), a chemical often identified by the abbreviation **Mppdme** or the CAS number 34590-94-8. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties

Dipropylene Glycol Monomethyl Ether is a combustible liquid with a mild, pleasant odor. It is a solvent used in a variety of applications, including paints, inks, and cleaners.^[1] While it has low acute toxicity, proper handling is necessary to prevent irritation and other potential health effects.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for DPM for easy reference and comparison.

Property	Value
CAS Number	34590-94-8
Molecular Formula	C7H16O3
Molecular Weight	148.2 g/mol [2] [3] [4]
Flash Point	75 °C (167 °F) [4]
Boiling Point	184 °C (363 °F)
Vapor Pressure	0.37 hPa at 20 °C (68 °F) [3]
OSHA PEL (TWA)	100 ppm (600 mg/m ³)
ACGIH TLV (TWA)	100 ppm (606 mg/m ³)
NIOSH REL (TWA)	100 ppm (600 mg/m ³)
NIOSH REL (STEL)	150 ppm (900 mg/m ³)
IDLH	600 ppm
Lower Explosive Limit	1.1%
Upper Explosive Limit	14% [4]
Oral LD50 (Rat)	>5000 mg/kg [3] [5]
Dermal LD50 (Rabbit)	9510 mg/kg [3] [5]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against exposure. The following PPE is mandatory when handling DPM.

Experimental Protocol for PPE Selection:

- Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment to identify potential hazards, including the concentration of DPM to be used, the duration of the task, and the potential for splashes or aerosol generation.

- **Glove Selection:** Consult a glove compatibility chart. For DPM, nitrile or butyl rubber gloves are recommended.[1][5] Ensure gloves are inspected for tears or holes before each use.
- **Eye Protection:** Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
- **Skin and Body Protection:** A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[5]
- **Respiratory Protection:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

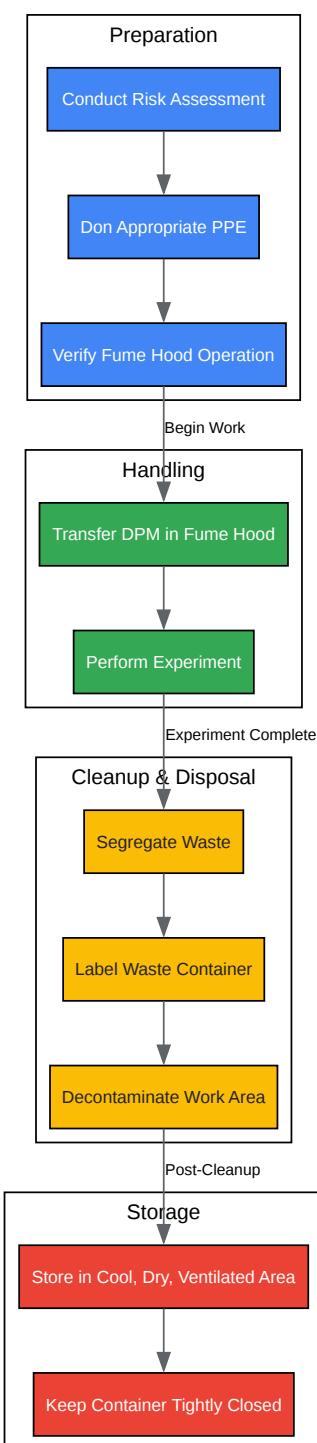
Operational Plan for Handling:

- **Preparation:** Ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower before starting work.
- **Transferring:** When transferring DPM, use a funnel to minimize spills. Ground and bond containers when transferring large volumes to prevent static electricity buildup, which could be an ignition source.[7]
- **Heating:** If heating is required, use a water bath or heating mantle. Avoid open flames.
- **Spill Response:** In case of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan:

- Store DPM in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5][7]
- Keep containers tightly closed to prevent the formation of peroxides upon exposure to air and to minimize the absorption of moisture.[8]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Plan


All waste containing DPM must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

- Waste Collection: Collect all DPM-contaminated waste, including unused product, absorbent materials from spills, and contaminated disposable PPE, in a designated and clearly labeled hazardous waste container.
- Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Dipropylene Glycol Monomethyl Ether."
- Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
- Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the empty, rinsed container to prevent reuse.

Workflow for Safe Handling of DPM

Safe Handling Workflow for Dipropylene Glycol Monomethyl Ether (DPM)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. corecheminc.com [corecheminc.com]
- 4. cpachem.com [cpachem.com]
- 5. redox.com [redox.com]
- 6. Dipropylene Glycol Monomethyl Ether - Ataman Kimya [atamanchemicals.com]
- 7. trc-corp.com [trc-corp.com]
- 8. Glycol Ether DPM (Dipropylene Glycol Monomethyl Ether) - CORECHEM Inc. [corecheminc.com]
- To cite this document: BenchChem. [Essential Safety and Handling Guide for Dipropylene Glycol Monomethyl Ether (DPM)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255668#personal-protective-equipment-for-handling-mpdme>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com